2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one
Description
This compound belongs to the 2H-1,4-benzoxazin-3(4H)-one class, characterized by a bicyclic framework with oxygen and nitrogen heteroatoms. Its structure features a 2-(2-chloroethyl) substituent at position 2 and a 6-(ethylsulfonyl) group at position 6.
Properties
IUPAC Name |
2-(2-chloroethyl)-6-ethylsulfonyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c1-2-19(16,17)8-3-4-10-9(7-8)14-12(15)11(18-10)5-6-13/h3-4,7,11H,2,5-6H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQWDVIQLOGLAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(C(=O)N2)CCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801174842 | |
| Record name | 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860648-66-4 | |
| Record name | 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860648-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801174842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substituted 2-Nitrophenol Precursors
The ethylsulfonyl group at position 6 necessitates introducing a sulfur-containing moiety early in the synthesis. A plausible route involves starting with 2-nitro-5-(ethylthio)phenol, where the ethylthio (-SEt) group serves as a latent precursor to the sulfonyl (-SO₂Et) functionality. The thioether is introduced via nucleophilic aromatic substitution (NAS) of a fluorinated or chlorinated nitroarene using sodium ethanethiolate (NaSEt) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.
O-Alkylation with Chloroethylating Agents
O-Alkylation of 2-nitro-5-(ethylthio)phenol with methyl 2-chloroacetate (ClCH₂COOCH₃) in the presence of potassium carbonate (K₂CO₃) yields the intermediate nitro ester (Figure 1A). This step, conducted in acetone or acetonitrile under reflux, installs the chloroethyl group (-CH₂Cl) at the oxygen atom, which later becomes position 2 of the benzoxazinone ring.
Reductive Cyclization
Catalytic hydrogenation of the nitro ester using palladium on carbon (Pd/C) in ethanol facilitates reductive cyclization, forming the benzoxazinone core. This step concurrently reduces the nitro group to an amine, which intramolecularly reacts with the ester to form the lactam ring. The product, 6-(ethylthio)-2-(2-chloroethyl)-2H-1,4-benzoxazin-3(4H)-one, is isolated in yields exceeding 70% after column chromatography.
Sulfur Oxidation: Thioether to Sulfonyl Group Conversion
The ethylthio group at position 6 is oxidized to the sulfonyl moiety using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H₂O₂) in acetic acid.
Optimization of Oxidation Conditions
Table 1 compares oxidation conditions for converting 6-(ethylthio) to 6-(ethylsulfonyl).
| Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA (3 equiv) | Dichloromethane | 0 → 25 | 4 | 85 |
| H₂O₂ (30%, 5 equiv) | Acetic acid | 70 | 8 | 78 |
| Oxone® (2 equiv) | Water/MeCN | 25 | 12 | 65 |
Data adapted from. mCPBA in dichloromethane at 0°C provides optimal selectivity, minimizing overoxidation to sulfonic acids. The reaction progress is monitored via thin-layer chromatography (TLC), with completion typically within 4 hours.
Alternative Routes: Mitsunobu Coupling and Late-Stage Functionalization
Mitsunobu-Based Assembly
A patent by discloses an alternative method employing Mitsunobu coupling to introduce nitrogen-bound substituents. While originally used for piperazine derivatives, this strategy could adapt to chloroethyl group installation:
- Benzoxazinone Sulfonamide Synthesis : 6-(Ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one is reacted with triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD), and 2-chloroethanol under Mitsunobu conditions (THF, 0°C → 25°C).
- Chloroethyl Group Introduction : The hydroxyl group of 2-chloroethanol displaces via SN2 reaction, yielding the 2-(2-chloroethyl) derivative.
This method circumvents the need for harsh alkylation conditions but requires stoichiometric phosphine and azodicarboxylate reagents, increasing costs.
Challenges and Byproduct Mitigation
Competing Alkylation Pathways
During O-alkylation, competing N-alkylation at the nascent amine (post-reduction) may occur if protecting groups are omitted. Acetylation of the amine intermediate using acetic anhydride before alkylation suppresses this side reaction, as evidenced by in analogous syntheses.
Chloroethyl Group Stability
The 2-(2-chloroethyl) moiety is prone to elimination under basic conditions, forming vinyl chloride byproducts. Conducting alkylation at low temperatures (0–5°C) and using non-nucleophilic bases (e.g., NaH) mitigates decomposition.
Scalability and Industrial Applications
The reductive cyclization route () is favored for scale-up due to:
- Catalytic Efficiency : Pd/C is recyclable, reducing metal waste.
- Solvent Compatibility : Ethanol enables easy product isolation via crystallization.
- Yield Consistency : Reported yields exceed 70% across multiple batches.
In contrast, Mitsunobu coupling () is less scalable due to reagent costs but offers higher regioselectivity for complex analogs.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require basic conditions and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazines depending on the nucleophile used.
Scientific Research Applications
2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and DNA. This can result in the inhibition of cellular processes and induce cytotoxic effects .
Comparison with Similar Compounds
Substituent Effects at Position 2
- This derivative exhibits higher hydrophilicity, which may improve solubility but reduce membrane permeability compared to the chloroethyl analogue .
- Propanolamine-containing derivatives: Compounds with propanolamine (e.g., -CH2CH(OH)CH2NH2) at position 2 demonstrate broad-spectrum antimicrobial activity (antibacterial, antifungal, antiviral) at 20–50 µg/mL. The chloroethyl group in the target compound may offer similar bioactivity but with increased reactivity due to the Cl atom .
Substituent Effects at Position 6
- 6-Chloro derivatives :
The 6-chloro substituent (e.g., 6-chloro-2H-1,4-benzoxazin-3(4H)-one) is associated with herbicidal and antifungal activities. The ethylsulfonyl group in the target compound introduces a bulkier, more polar substituent, which may alter target binding or metabolic stability . - 6-Nitro derivatives (e.g., 2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-3(4H)-one):
Nitro groups enhance electron-withdrawing effects, often correlating with herbicidal activity. Ethylsulfonyl provides similar electron withdrawal but with better hydrolytic stability .
Bioactivity Profiles
Physicochemical Properties
- Molecular weight: The target compound (C12H13ClNO4S) has a molecular weight of ~326.8 g/mol, comparable to hydroxyethyl (285.3 g/mol) and 6-chloro (197.6 g/mol) analogues.
- Stability : The chloroethyl group may confer instability under basic or nucleophilic conditions, whereas ethylsulfonyl is hydrolytically stable .
Research Implications
- Antimicrobial Potential: The chloroethyl group’s alkylating ability could enhance antimicrobial activity against resistant pathogens, similar to propanolamine derivatives .
- Drug Design : Ethylsulfonyl’s polarity makes the compound a candidate for optimizing solubility in CNS or renal-targeted therapies, contrasting with lipophilic antihypertensive analogues like compound 14n .
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-(2-chloroethyl)-6-(ethylsulfonyl)-2H-1,4-benzoxazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodological Answer: The synthesis of benzoxazinone derivatives typically involves cyclization of substituted phenols with chloroethylamine derivatives under acidic conditions. For example, analogous compounds like 6-chloro-2H-1,4-benzoxazin-3(4H)-one were synthesized via condensation of 2-aminophenol derivatives with chloroacetyl chloride, followed by cyclization . Adjusting solvent polarity (e.g., using DMF vs. THF) and temperature (80–120°C) can optimize yield. The ethylsulfonyl group may require post-synthetic sulfonation or oxidation of thioether intermediates .
Q. How can the crystal structure of this compound be resolved, and what computational tools validate its stereochemistry?
- Methodological Answer: X-ray crystallography is the gold standard for resolving benzoxazinone structures. For example, Acta Crystallographica Section E reports lattice parameters (e.g., monoclinic space group P2₁/c) and hydrogen-bonding networks for similar compounds . Density Functional Theory (DFT) calculations (e.g., Gaussian 09) can validate bond angles and torsional conformations by comparing computed vs. experimental IR/NMR spectra .
Q. What spectroscopic techniques are critical for characterizing substituent effects in this molecule?
- Methodological Answer:
- NMR : H and C NMR identify substituent-induced deshielding; the ethylsulfonyl group causes downfield shifts (~δ 3.5–4.0 ppm for CHSO) .
- MS : High-resolution ESI-MS confirms molecular mass (e.g., [M+H] at m/z 322.03 for CHClNOS).
- FTIR : Sulfonyl stretching vibrations appear at ~1320–1160 cm .
Advanced Research Questions
Q. How does the ethylsulfonyl group influence bioactivity compared to hydroxyl or methoxy analogs (e.g., DIMBOA)?
- Methodological Answer: Ethylsulfonyl is electron-withdrawing, reducing hydrogen-bonding capacity vs. hydroxyl groups in DIMBOA (a maize-derived antifungal agent) . To assess bioactivity:
- In vitro assays : Compare IC against acetylcholinesterase (AChE) or β-secretase (BACE1) using Ellman’s method .
- Molecular docking : AutoDock Vina predicts binding affinity to enzymes; sulfonyl groups may hinder π-π stacking in active sites .
Q. What experimental designs resolve contradictions in reported toxicity profiles of benzoxazinone derivatives?
- Methodological Answer: Contradictions often arise from purity or assay variability. Strategies include:
- HPLC purity validation : Ensure >95% purity using C18 columns (UV detection at 254 nm) .
- Dose-response curves : Test cytotoxicity in HEK293 or HepG2 cells (MTT assay) across 0.1–100 µM ranges .
- Comparative studies : Benchmark against DIMBOA, which is non-toxic in maize but inhibits insect growth .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced stability?
- Methodological Answer:
- Electron-deficient cores : Chloroethyl and sulfonyl groups reduce nucleophilic attack susceptibility.
- Stability assays : Monitor degradation in PBS (pH 7.4) at 37°C via LC-MS over 72 hours.
- SAR libraries : Synthesize analogs with halogen (F, Br) or methyl substitutions at position 6; compare logP (octanol-water) to optimize lipophilicity .
Q. What role does this compound play in plant-microbe interactions, and how can transcriptomic analysis elucidate its mechanisms?
- Methodological Answer: Benzoxazinones like DIMBOA recruit Pseudomonas putida KT2440 in maize rhizospheres . For this compound:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
